1H-Benzimidazol-4-amine,1,5,6-trimethyl-
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Overview
Description
1H-Benzimidazol-4-amine,1,5,6-trimethyl- is an organic compound with the molecular formula C10H13N3. It is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings.
Scientific Research Applications
1H-Benzimidazol-4-amine,1,5,6-trimethyl- has several scientific research applications:
Safety and Hazards
The safety information available indicates that 1,5,6-trimethyl-1H-1,3-benzimidazol-4-amine may be hazardous. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .
Mechanism of Action
Target of Action
Benzimidazole derivatives, to which this compound belongs, have been reported to possess broad-spectrum pharmacological properties . They have been found to be active against many ailments, suggesting that they interact with a variety of biological targets .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.
Biochemical Pathways
Benzimidazole derivatives have been found to affect a wide range of biological activities . This suggests that they may interact with and influence multiple biochemical pathways.
Pharmacokinetics
Benzimidazole derivatives have been reported to exhibit excellent bioavailability, safety, and stability profiles , suggesting that they are well-absorbed and distributed in the body, metabolized effectively, and excreted in a manner that maintains their stability and efficacy.
Result of Action
Benzimidazole derivatives have been reported to exert excellent bioactivity against many ailments , suggesting that they induce significant changes at the molecular and cellular levels.
Action Environment
The reported excellent bioavailability, safety, and stability profiles of benzimidazole derivatives suggest that they are likely to maintain their action and efficacy across a range of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-Benzimidazol-4-amine,1,5,6-trimethyl- can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its equivalent, such as trimethyl orthoformate. This reaction typically occurs under acidic conditions and results in the formation of the benzimidazole ring .
Another method involves the reaction of o-phenylenediamine with aldehydes, followed by oxidation.
Industrial Production Methods
Industrial production of 1H-Benzimidazol-4-amine,1,5,6-trimethyl- often involves large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazol-4-amine,1,5,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced benzimidazole derivatives.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, benzimidazole, shares the core structure but lacks the methyl substituents.
2-Methylbenzimidazole: This compound has a methyl group at the 2-position instead of the 1,5,6-positions.
5,6-Dimethylbenzimidazole: This derivative has methyl groups at the 5 and 6 positions but not at the 1-position.
Uniqueness
1H-Benzimidazol-4-amine,1,5,6-trimethyl- is unique due to the specific arrangement of methyl groups on the benzimidazole ring.
Properties
IUPAC Name |
1,5,6-trimethylbenzimidazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-6-4-8-10(9(11)7(6)2)12-5-13(8)3/h4-5H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPDVPVXTWTNOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)N)N=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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